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molecular formula C6H13Br B146037 1-Bromo-4-methylpentane CAS No. 626-88-0

1-Bromo-4-methylpentane

Cat. No. B146037
M. Wt: 165.07 g/mol
InChI Key: XZKFBZOAIGFZSU-UHFFFAOYSA-N
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Patent
US07566734B2

Procedure details

A solution of diisopropylamine (13.2 ml; 0.094 mol) in 130 ml tetrahydrofurane (THF) was cooled down to about −40° C. n-Butyllithium (37 ml of a 2.5 M solution in hexane; 0.094 mol) was added dropwise. The temperature was left to return to about 0° C. At this temperature, Boc-glycine (5 g; 0.028 mol) in solution in 30 ml THF was introduced into the mixture. After ten minutes at this temperature, 1-bromo-4-methylpentane (7.9 ml; 0.056 mol) in solution in 20 ml THF was quickly added. The temperature was then left to return to about 23° C. and the mixture agitated for about one hour at this temperature. After hydrolysis with 100 ml water and acidification with 150 ml of a saturated potassium hydrogenosulfate solution, the obtained mixture was extracted with 2 times 50 ml ethyl acetate. The organic phase was washed with 100 ml water followed by 100 ml of a saturated sodium chloride solution. After drying on magnesium sulfate and evaporation of the solvent, the residue obtained was purified on a silica column (eluent: ethyl acetate-heptane/6-4) to produce a white-colored powder with a yield of 50%. MH+=260.3.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
7.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([NH:20][CH2:21][C:22]([OH:24])=[O:23])([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].Br[CH2:26][CH2:27][CH2:28][CH:29]([CH3:31])[CH3:30].[K]>O1CCCC1.CCCCCC.O>[C:16]([O:15][C:13]([NH:20][CH:21]([CH2:26][CH2:27][CH2:28][CH:29]([CH3:31])[CH3:30])[C:22]([OH:24])=[O:23])=[O:14])([CH3:18])([CH3:19])[CH3:17] |^1:31|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
[K]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
13.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
7.9 mL
Type
reactant
Smiles
BrCCCC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture agitated for about one hour at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
0.094 mol) was added dropwise
WAIT
Type
WAIT
Details
The temperature was left
CUSTOM
Type
CUSTOM
Details
to return to about 0° C
WAIT
Type
WAIT
Details
The temperature was then left
CUSTOM
Type
CUSTOM
Details
to return to about 23° C.
EXTRACTION
Type
EXTRACTION
Details
the obtained mixture was extracted with 2 times 50 ml ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with 100 ml water
CUSTOM
Type
CUSTOM
Details
After drying on magnesium sulfate and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified on a silica column (eluent: ethyl acetate-heptane/6-4)
CUSTOM
Type
CUSTOM
Details
to produce a white-colored powder with a yield of 50%

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)CCCC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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